2-[3-[5-[(R)-(1,3-dimethylazetidin-3-yl)-hydroxy-(4-propan-2-ylphenyl)methyl]pyridin-3-yl]-1,2,4-oxadiazol-5-yl]propan-2-ol 2-[3-[5-[(R)-(1,3-dimethylazetidin-3-yl)-hydroxy-(4-propan-2-ylphenyl)methyl]pyridin-3-yl]-1,2,4-oxadiazol-5-yl]propan-2-ol
Brand Name: Vulcanchem
CAS No.:
VCID: VC16582974
InChI: InChI=1S/C25H32N4O3/c1-16(2)17-7-9-19(10-8-17)25(31,24(5)14-29(6)15-24)20-11-18(12-26-13-20)21-27-22(32-28-21)23(3,4)30/h7-13,16,30-31H,14-15H2,1-6H3/t25-/m0/s1
SMILES:
Molecular Formula: C25H32N4O3
Molecular Weight: 436.5 g/mol

2-[3-[5-[(R)-(1,3-dimethylazetidin-3-yl)-hydroxy-(4-propan-2-ylphenyl)methyl]pyridin-3-yl]-1,2,4-oxadiazol-5-yl]propan-2-ol

CAS No.:

Cat. No.: VC16582974

Molecular Formula: C25H32N4O3

Molecular Weight: 436.5 g/mol

* For research use only. Not for human or veterinary use.

2-[3-[5-[(R)-(1,3-dimethylazetidin-3-yl)-hydroxy-(4-propan-2-ylphenyl)methyl]pyridin-3-yl]-1,2,4-oxadiazol-5-yl]propan-2-ol -

Specification

Molecular Formula C25H32N4O3
Molecular Weight 436.5 g/mol
IUPAC Name 2-[3-[5-[(R)-(1,3-dimethylazetidin-3-yl)-hydroxy-(4-propan-2-ylphenyl)methyl]pyridin-3-yl]-1,2,4-oxadiazol-5-yl]propan-2-ol
Standard InChI InChI=1S/C25H32N4O3/c1-16(2)17-7-9-19(10-8-17)25(31,24(5)14-29(6)15-24)20-11-18(12-26-13-20)21-27-22(32-28-21)23(3,4)30/h7-13,16,30-31H,14-15H2,1-6H3/t25-/m0/s1
Standard InChI Key RLAQKDLLSLGHQO-VWLOTQADSA-N
Isomeric SMILES CC(C)C1=CC=C(C=C1)[C@](C2=CN=CC(=C2)C3=NOC(=N3)C(C)(C)O)(C4(CN(C4)C)C)O
Canonical SMILES CC(C)C1=CC=C(C=C1)C(C2=CN=CC(=C2)C3=NOC(=N3)C(C)(C)O)(C4(CN(C4)C)C)O

Introduction

The compound 2-[3-[5-[(R)-(1,3-dimethylazetidin-3-yl)-hydroxy-(4-propan-2-ylphenyl)methyl]pyridin-3-yl]-1,2,4-oxadiazol-5-yl]propan-2-ol is a complex organic molecule that has been identified as a potential modulator of the CCR6 receptor. This receptor plays a significant role in immune responses, particularly in the trafficking of certain immune cells. The compound's structure includes several key components: an azetidine ring, a pyridine ring, an oxadiazole ring, and a propanol moiety.

Synthesis and Preparation

The synthesis of this compound typically involves multiple steps, starting with the preparation of key intermediates. The process may include reactions such as nucleophilic substitutions, condensations, and cyclizations to form the desired heterocyclic rings. The exact synthesis route can vary depending on the availability of starting materials and the desired yield and purity of the final product.

Biological Activity and Potential Applications

As a CCR6 receptor modulator, this compound has potential applications in treating diseases related to immune system dysregulation, such as autoimmune disorders or inflammatory conditions. The CCR6 receptor is involved in the migration of certain immune cells, and modulating its activity could help control inflammation or immune responses.

Potential ApplicationDescription
Autoimmune DisordersModulation of immune cell migration to reduce inflammation
Inflammatory ConditionsRegulation of immune responses to alleviate symptoms

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator